molecular formula C8H18N2O3S B15239365 N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide

N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide

Cat. No.: B15239365
M. Wt: 222.31 g/mol
InChI Key: LIKULHHQQLQYBN-UHFFFAOYSA-N
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Description

N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane core linked to a methoxyethylaminoethyl substituent.

Properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

N-[2-(2-methoxyethylamino)ethyl]cyclopropanesulfonamide

InChI

InChI=1S/C8H18N2O3S/c1-13-7-6-9-4-5-10-14(11,12)8-2-3-8/h8-10H,2-7H2,1H3

InChI Key

LIKULHHQQLQYBN-UHFFFAOYSA-N

Canonical SMILES

COCCNCCNS(=O)(=O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide typically involves nucleophilic substitution reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with N-(2-methoxyethyl)ethylenediamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related sulfonamides and cyclopropane derivatives from the evidence:

Compound Name Molecular Formula Key Functional Groups Biological Activity Physicochemical Properties Reference
N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide (Target) Estimated: C₉H₁₉N₂O₃S Cyclopropanesulfonamide, methoxyethylaminoethyl Hypothesized enzyme inhibition (e.g., proteases) Moderate solubility (predicted)
Goxalapladib (C₄₀H₃₉F₅N₄O₃) C₄₀H₃₉F₅N₄O₃ Piperidinyl, trifluoromethyl biphenyl, sulfonamide Atherosclerosis treatment High lipophilicity (MW: 718.80)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S Benzenesulfonamide, methoxyphenyl, ethyl Structural studies Crystalline solid (reported in crystallography)
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₅N₂O₃ Cyclopropanecarboxamide, hydroxyiminoethyl, methoxyphenyl Organic synthesis intermediate Polar (due to carboxamide and hydroxyimino groups)
2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide C₂₀H₃₃N₂O₃S Piperidinyl, isopropylphenoxy, sulfonamide Not specified (pharmaceutical intermediate) Moderate retention time in HPLC

Key Differences and Implications

Core Structure: The target compound’s cyclopropanesulfonamide core differs from benzenesulfonamides (e.g., ) and carboxamides (e.g., ).

Substituent Effects: The methoxyethylaminoethyl side chain in the target compound likely improves water solubility compared to Goxalapladib’s trifluoromethyl biphenyl group, which increases lipophilicity and metabolic stability . Unlike the hydroxyiminoethyl group in , the target’s sulfonamide moiety provides stronger hydrogen-bonding capacity, critical for enzyme inhibition.

Biological Activity :

  • Goxalapladib’s anti-atherosclerosis activity suggests sulfonamides with bulky substituents (e.g., piperidinyl, trifluoromethyl) may target lipid metabolism pathways. The target compound’s smaller structure could favor different targets, such as proteases or kinases.

Physicochemical Properties: The HPLC retention time of 1.01 minutes for a related compound in indicates high polarity, likely due to ether and aminoethyl groups. This contrasts with Goxalapladib’s higher molecular weight (718.80 vs. ~300 for the target), which may result in longer retention times.

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